Ethyl pyridazine-3-carboxylate Ethyl pyridazine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1126-10-9
VCID: VC20980311
InChI: InChI=1S/C7H8N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=NN=CC=C1
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

Ethyl pyridazine-3-carboxylate

CAS No.: 1126-10-9

Cat. No.: VC20980311

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl pyridazine-3-carboxylate - 1126-10-9

CAS No. 1126-10-9
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name ethyl pyridazine-3-carboxylate
Standard InChI InChI=1S/C7H8N2O2/c1-2-11-7(10)6-4-3-5-8-9-6/h3-5H,2H2,1H3
Standard InChI Key LLLVOBWNRQYTKR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN=CC=C1
Canonical SMILES CCOC(=O)C1=NN=CC=C1

Chemical Structure and Properties

Ethyl pyridazine-3-carboxylate (also known as pyridazine-3-carboxylic acid ethyl ester) contains a six-membered pyridazine ring with two adjacent nitrogen atoms and an ethyl ester group at the 3-position. This compound represents a fundamental scaffold that can be modified to create various derivatives with enhanced properties and biological activities.

Physical and Chemical Properties

The physical and chemical properties of ethyl pyridazine-3-carboxylate are crucial for understanding its behavior in chemical reactions and biological systems. The table below summarizes the key properties of this compound:

PropertyValue
CAS Number1126-10-9
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents (ethanol, chloroform)
Melting PointData not available in search results
Boiling PointData not available in search results
The compound features an aromatic pyridazine core that contributes to its stability and reactivity patterns. The ethyl ester group at the 3-position serves as a versatile functional handle for further modifications .

Related Derivatives and Structural Analogs

Ethyl pyridazine-3-carboxylate serves as a parent compound for numerous derivatives with diverse substitution patterns. These derivatives often exhibit distinct chemical properties and biological activities compared to the parent compound.

Common Derivatives

Several important derivatives of ethyl pyridazine-3-carboxylate have been reported in the literature:

DerivativeCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Features
Ethyl 6-hydroxypyridazine-3-carboxylate3269140C₇H₈N₂O₃168.15Hydroxyl group at 6-position
Ethyl 3-hydroxypyridazine-4-carboxylate12376255C₇H₈N₂O₃168.15Hydroxyl group at 3-position, ester at 4-position
Ethyl 4,6-dihydroxypyridazine-3-carboxylate1352925-63-3C₇H₈N₂O₄184.15Hydroxyl groups at 4,6-positions
Ethyl 4,6-dichloropyrridazine-3-carboxylate679406-03-2C₇H₆Cl₂N₂O₂221.04Chloro groups at 4,6-positions
These derivatives demonstrate how strategic modifications to the basic scaffold can produce compounds with altered physicochemical properties, potentially leading to enhanced biological activities or improved synthetic utility.

Synthesis Methods

The synthesis of ethyl pyridazine-3-carboxylate and its derivatives typically involves several key reactions and intermediates. Understanding these synthetic routes is essential for researchers seeking to develop new compounds based on this scaffold.

Direct Esterification

One common approach to synthesizing ethyl pyridazine-3-carboxylate involves the direct esterification of pyridazine-3-carboxylic acid with ethanol under acidic conditions, similar to Fischer esterification methods described for related compounds .

Functionalization of Derivatives

The search results reveal valuable information about the synthesis of related derivatives, which can inform approaches to the parent compound:
For example, ethyl 4,6-dichloropyrridazine-3-carboxylate is synthesized by treating 4,6-dihydroxypyridazine-3-carboxylate ethyl ester with phosphorus oxychloride:
"Add 4,6-dihydroxypyridazine-3-carboxylate ethyl ester (52-c, 3.6 g, 19.5 mmol) to phosphorus oxychloride (50 ml), raise the temperature to 100 degrees, stir after 3 hours, concentrated under reduced pressure, the residue was poured into 50 ml of water, and extracted with ethyl acetate... 4,6-dichloropyridazine-3-carboxylic acid ethyl ester (52-d, 2.8 g, 12.7 mmol, 65% yield) was obtained."
This reaction demonstrates the potential for functional group transformations on the pyridazine core, which can be applied to various synthetic strategies.

Biological and Pharmacological Activities

While the search results don't specifically address the biological activities of unsubstituted ethyl pyridazine-3-carboxylate, they provide valuable insights into the potential applications of its derivatives in medicinal chemistry.

Applications in Organic Synthesis

Ethyl pyridazine-3-carboxylate serves as a versatile building block in organic synthesis, particularly for the development of more complex heterocyclic compounds.

As a Synthetic Intermediate

The compound functions as a key intermediate in the synthesis of more complex pyridazine derivatives. The ester group can undergo various transformations:

  • Hydrolysis to the corresponding carboxylic acid

  • Amidation reactions to form amide derivatives

  • Reduction to alcohol or aldehyde functionalities
    The search results demonstrate the utility of such transformations: "Fischer esterification was then carried out for compound (4) through reflux with ethanol in the presence of sulphuric acid (catalytic amount) in order to afford the corresponding ester derivative (5)."

Nucleophilic Substitution Reactions

Structure-Activity Relationships

Understanding the relationship between structural modifications of ethyl pyridazine-3-carboxylate and the resulting biological activity is crucial for rational drug design.

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